molecular formula C21H19BrN8S2 B11087678 N-(4-bromophenyl)-4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1,3,5-triazin-2-amine

N-(4-bromophenyl)-4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1,3,5-triazin-2-amine

Cat. No.: B11087678
M. Wt: 527.5 g/mol
InChI Key: UPAOIMOEIZLYFL-UHFFFAOYSA-N
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Description

N-{4,6-BIS[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-BROMOPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes multiple pyrimidinyl and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-BIS[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-BROMOPHENYL)AMINE typically involves multiple steps. The initial step often includes the preparation of the pyrimidinyl and triazinyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to form the final compound. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-BIS[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-BROMOPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4,6-BIS[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-BROMOPHENYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{4,6-BIS[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-BROMOPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4,6-BIS[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-CHLOROPHENYL)AMINE
  • **N-{4,6-BIS[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-FLUOROPHENYL)AMINE

Uniqueness

N-{4,6-BIS[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-BROMOPHENYL)AMINE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19BrN8S2

Molecular Weight

527.5 g/mol

IUPAC Name

N-(4-bromophenyl)-4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H19BrN8S2/c1-11-9-12(2)24-18(23-11)31-20-28-17(27-16-7-5-15(22)6-8-16)29-21(30-20)32-19-25-13(3)10-14(4)26-19/h5-10H,1-4H3,(H,27,28,29,30)

InChI Key

UPAOIMOEIZLYFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)SC4=NC(=CC(=N4)C)C)C

Origin of Product

United States

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